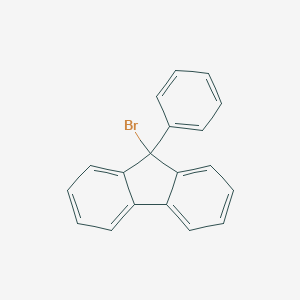

9-Bromo-9-phénylfluorène

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 9-Bromo-9-phenylfluorene typically involves the bromination of fluorene derivatives. An example includes the reaction of 9-phenyl-9-fluorenol with brominating agents, leading to the introduction of a bromo group at the 9-position of the fluorene ring. This process is crucial for further functionalization and transformation into various organic compounds (Jamison et al., 2003).

Molecular Structure Analysis

9-Bromo-9-phenylfluorene's molecular structure is characterized by the presence of a bromine atom and a phenyl group attached to the fluorene skeleton. This configuration is essential for its reactivity and interaction with other chemical entities. The bromo group, in particular, makes it a valuable intermediate for nucleophilic substitution reactions and cross-coupling reactions, which are pivotal in organic synthesis.

Chemical Reactions and Properties

9-Bromo-9-phenylfluorene undergoes various chemical reactions, including Grignard reactions, metalation with lithium or magnesium, and hydroxy by halogen replacement reactions. These reactions expand its utility in synthesizing a wide range of chemical compounds. Its reactivity with silver salts of aryl nitroacetonitriles, for example, leads to the formation of 9-(α-cyanoarylidene)fluorenes, showcasing its versatility in organic transformations (Lianis et al., 1987).

Applications De Recherche Scientifique

Synthèse organique

9-Bromo-9-phénylfluorène: est un réactif précieux en synthèse organique. Il est utilisé pour introduire le groupe 9-phénylfluorényle dans d'autres molécules, qui peuvent servir de groupe protecteur ou de partie d'un composé organique plus complexe . Ce composé est particulièrement utile dans la synthèse de divers matériaux organiques en raison de sa stabilité et de sa réactivité.

Recherche pharmaceutique

En recherche pharmaceutique, This compound peut être utilisé pour créer de nouveaux composés aux effets thérapeutiques potentiels. Son atome de brome peut être remplacé par d'autres groupes fonctionnels, ce qui permet de développer de nouveaux médicaments .

Science des matériaux

Ce composé trouve des applications en science des matériaux, en particulier dans le développement de semi-conducteurs organiques. La structure du phénylfluorène est connue pour ses propriétés électroniques, ce qui la rend adaptée à une utilisation dans les OLED (diodes électroluminescentes organiques) et autres dispositifs électroniques .

Catalyse

This compound: peut agir comme un ligand en catalyse. Il peut former des complexes avec des métaux, qui peuvent catalyser diverses réactions chimiques, notamment des réactions de polymérisation et de couplage croisé .

Photophysique

En raison de ses propriétés fluorescentes, This compound est utilisé dans les études de photophysique. Les chercheurs peuvent étudier le comportement des photons lorsqu'ils interagissent avec ce composé, ce qui est crucial pour développer de nouveaux matériaux photoniques .

Éducation chimique

En éducation chimique, This compound est utilisé pour démontrer diverses réactions et mécanismes chimiques, tels que la solvolyse, qui procède via un mécanisme S N 1 limitant . C'est un excellent exemple pour illustrer la cinétique des réactions et les réactions de substitution.

Chimie analytique

Ce composé est également utilisé en chimie analytique comme matière standard ou de référence. Sa structure et ses propriétés bien définies en font un candidat idéal pour l'étalonnage des instruments ou la validation des méthodes analytiques .

Nanotechnologie

Enfin, This compound présente des applications potentielles en nanotechnologie. Il peut être utilisé pour construire des échafaudages moléculaires pour le développement de dispositifs et de matériaux à l'échelle nanométrique .

Safety and Hazards

9-Bromo-9-phenylfluorene causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

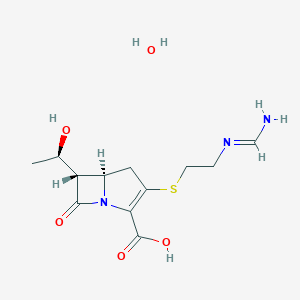

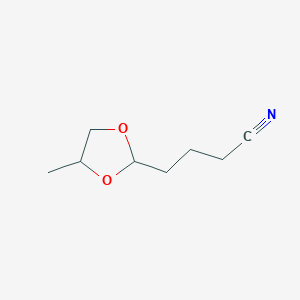

While specific future directions for 9-Bromo-9-phenylfluorene are not mentioned in the search results, it is used in the preparation of various compounds such as N-(9-(9-phenylfluorenyl))-L-alaninal, N-(9-phenylfluoren-9-yl)-L-serine, and 1-hydroxypyrazoles protected at the oxygen atom . This suggests potential applications in the synthesis of other complex organic compounds.

Mécanisme D'action

Target of Action

It’s known that the compound undergoes solvolysis, a reaction involving the breaking of bonds with the help of a solvent .

Mode of Action

The solvolysis of 9-Bromo-9-phenylfluorene has been reported to proceed via a limiting S N 1 mechanism . In this process, the bromine atom is replaced by a nucleophile, which is often a solvent molecule. This reaction results in the formation of a new compound .

Result of Action

It’s known that the compound can be used in the preparation of various other compounds, such as n-(9-(9-phenylfluorenyl))-l-alaninal, n-(9-phenylfluoren-9-yl)-l-serine, and 1-hydroxypyrazoles protected at the oxygen atom .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 9-Bromo-9-phenylfluorene. Moreover, it’s recommended to ensure adequate ventilation when handling the compound, and it should be kept away from drains .

Propriétés

IUPAC Name |

9-bromo-9-phenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQXNCDBSALQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282811 | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55135-66-5 | |

| Record name | 55135-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 9-Bromo-9-phenylfluorene in chemical synthesis?

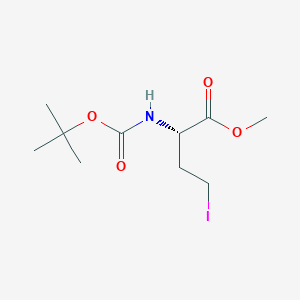

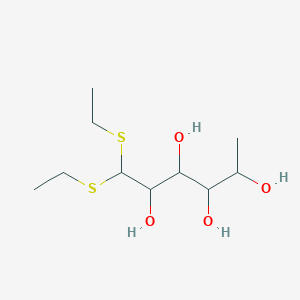

A1: 9-Bromo-9-phenylfluorene serves as a crucial starting material for introducing the 9-phenyl-9-fluorenyl (PhF) protecting group. [] This group is particularly useful in peptide synthesis for protecting the Nα position of amino acids and preventing racemization. []

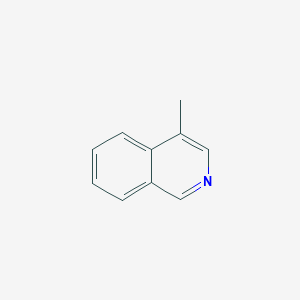

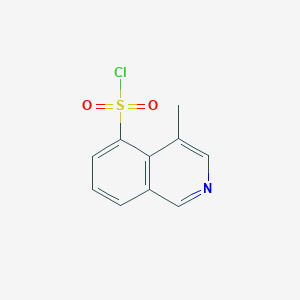

Q2: What are the limitations of traditional methods for introducing the PhF group, and how does the research propose to overcome them?

A2: Traditional methods using 9-Bromo-9-phenylfluorene with potassium phosphate and lead nitrate often require extended reaction times (several days) and can suffer from inconsistent yields. [] The research demonstrates that using 9-chloro-9-phenylfluorene (PhFCl) with N-methylmorpholine and silver nitrate significantly accelerates the reaction, achieving excellent yields in significantly less time. []

Q3: Beyond amine protection, what other applications does the research explore for 9-chloro-9-phenylfluorene?

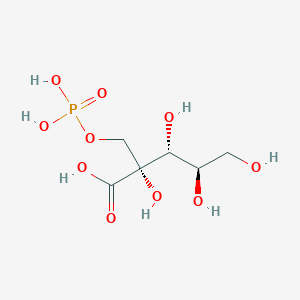

A3: The research investigates the broader utility of PhFCl for protecting other functional groups. It demonstrates the successful protection of alcohols, carboxylic acids, sulfonamides, amides, and thiols under specific reaction conditions using either PhFCl or 9-phenyl-9-fluorenol (PhFOH) in conjunction with suitable reagents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)

![[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B18522.png)

![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)